N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide
Description
N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-furohydrazide is a hydrazone derivative synthesized via acid-catalyzed condensation of furan-2-carbohydrazide and 4-(benzyloxy)benzaldehyde. The compound features a furan ring linked to a hydrazide moiety, which forms a Schiff base with the 4-benzyloxy-substituted benzaldehyde. The benzyloxy group introduces steric bulk and lipophilicity, distinguishing it from simpler aryl-substituted analogs.
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c22-19(18-7-4-12-23-18)21-20-13-15-8-10-17(11-9-15)24-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+ |
InChI Key |
ZZYQBUPVDMALPU-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Between 4-(Benzyloxy)benzaldehyde and 2-Furohydrazine
The most widely reported synthesis involves a condensation reaction between 4-(benzyloxy)benzaldehyde (CAS 4397-53-9) and 2-furohydrazine under acidic conditions. This method leverages the nucleophilic attack of the hydrazine’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage.
Reaction Conditions:
-
Molar Ratio: A 1:1 stoichiometry of aldehyde to hydrazine is typically employed to minimize side products.
-
Solvent System: Ethanol or methanol is preferred due to their ability to dissolve both reactants and facilitate proton transfer.
-
Catalyst: Concentrated hydrochloric acid (HCl) or acetic acid is used to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Temperature: Reactions are conducted under reflux (70–80°C) for 6–8 hours, ensuring complete conversion.
Mechanistic Overview:
-
Protonation: The carbonyl oxygen of 4-(benzyloxy)benzaldehyde is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The primary amine group of 2-furohydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: The intermediate loses a water molecule, resulting in the formation of the hydrazone (-C=N-NH-) linkage.
Yield and Purity:
This method consistently yields 75–85% of the target compound with >95% purity after recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the condensation reaction. Using a CEM Discover microwave reactor, the reaction time is reduced to 15–20 minutes at 100°C, achieving comparable yields (78–82%). This method minimizes thermal degradation and is advantageous for large-scale production.
Solvent-Free Conditions
Grinding 4-(benzyloxy)benzaldehyde and 2-furohydrazine in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) under solvent-free conditions yields the product in 70–75% yield. While environmentally benign, this method requires longer reaction times (12–14 hours) and yields slightly lower purity.
Optimization of Reaction Parameters
Influence of Acid Catalysts
The choice of acid significantly impacts reaction efficiency:
| Acid Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl (conc.) | 6 | 85 | 97 |
| Acetic Acid | 8 | 82 | 95 |
| PTSA | 12 | 75 | 90 |
Hydrochloric acid provides the highest yields due to its strong protonating capability, while weaker acids like acetic acid necessitate extended reaction times.
Solvent Effects
Polar protic solvents enhance reaction rates by stabilizing charged intermediates:
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 85 |
| Methanol | 32.7 | 65 | 83 |
| Water | 80.1 | 100 | 68 |
Ethanol is optimal due to its balanced dielectric constant and boiling point, which prevent premature precipitation of the product.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from hot ethanol, yielding colorless crystals. Key parameters include:
-
Solvent Volume: 20 mL per gram of crude product.
-
Cooling Rate: Gradual cooling to 4°C ensures uniform crystal formation.
Spectroscopic Validation
-
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, CH=N), 7.72–7.25 (m, 9H, aromatic), 5.12 (s, 2H, OCH2Ph).
-
IR (KBr): 1665 cm⁻¹ (C=N), 1602 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
-
HPLC: Purity >95% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Challenges and Mitigation Strategies
Byproduct Formation
Schiff base oligomers may form if reactant ratios deviate from 1:1. Excess aldehyde can be removed by washing with cold sodium bicarbonate solution.
Moisture Sensitivity
The hydrazone linkage is hydrolytically labile. Storage under anhydrous conditions at 4°C in amber vials is recommended.
Industrial-Scale Adaptations
For kilogram-scale synthesis, continuous flow reactors paired with in-line HPLC monitoring ensure consistent quality. Yields of 80–82% are achievable with residence times of 30 minutes at 100°C.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Oxidized derivatives of the furohydrazide moiety.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Molecular Properties
The table below compares the target compound with key analogs, highlighting substituent effects on molecular weight, solubility, and spectral features:
Key Observations:
- Substituent Effects: The benzyloxy group in the target compound increases molecular weight and lipophilicity compared to methoxy or hydroxy analogs (e.g., L1 in ).
- Spectral Features : The C=O and C=N IR stretches (~1664 and ~1629 cm⁻¹) are consistent across analogs, confirming the hydrazone core .
- Melting Points : Simpler analogs like L1 melt at 183°C, while bulkier derivatives (e.g., naphtho-furan in ) likely have higher melting points due to extended conjugation and rigidity.
Crystallographic and Conformational Analysis
While crystal data for the target compound is unavailable, analogs like 4-tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide crystallize in monoclinic systems (space group Pbc2) with bond lengths of 1.28–1.30 Å for C=N and 1.22–1.24 Å for C=O . These values align with typical hydrazones, suggesting similar planarity and conjugation in the target compound.
Biological Activity
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide is a heterocyclic organic compound belonging to the furohydrazide class. Its structural characteristics include a furan ring and a hydrazone moiety, which contribute to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Structural Overview
The compound features a complex structure that can be represented as follows:
- Molecular Formula : C15H16N2O2
- Molecular Weight : 288.36 g/mol
The structural formula highlights the presence of a benzyloxy group attached to a phenyl ring, linked through a methylidene group to the furohydrazide core.
Anticancer Activity
The anticancer potential of furohydrazide derivatives has been documented in several studies. These compounds often exhibit cytotoxic effects against various cancer cell lines. For example, research has indicated that hydrazone derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Although direct studies on this compound are scarce, its structural analogs have shown significant activity against cancer cell proliferation .
Case Studies
- Antimicrobial Screening : A study evaluated the antibacterial activity of several hydrazone derivatives against E. coli and S. aureus. The results demonstrated varying degrees of inhibition, suggesting that modifications in the hydrazone structure could enhance antimicrobial efficacy .
- Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of hydrazone compounds on human cancer cell lines. The findings indicated that specific substitutions on the phenyl ring influenced the degree of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .
The biological activity of this compound may be attributed to several mechanisms:
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cell death in cancer cells.
- Enzyme Inhibition : Some furohydrazide derivatives inhibit key enzymes involved in bacterial metabolism, contributing to their antimicrobial effects.
- Apoptosis Pathways : Activation of apoptotic pathways has been observed in studies involving hydrazone derivatives, promoting programmed cell death in malignancies.
Q & A
Q. What are the optimal synthetic routes for N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-furohydrazide, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves a condensation reaction between 4-(benzyloxy)benzaldehyde and 2-furohydrazide under acidic or basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) are preferred to stabilize intermediates.
- Temperature : Reflux conditions (70–90°C) enhance reaction rates while minimizing side reactions.
- Catalysts : Mild acids (e.g., acetic acid) or bases (e.g., triethylamine) facilitate imine bond formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress, with yields averaging 60–75% after purification via recrystallization or column chromatography .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : and NMR confirm the E-configuration of the hydrazone bond and the presence of benzyloxy/furan moieties.
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 349.12).
- IR spectroscopy : Stretching frequencies for C=N (~1600 cm) and N-H (~3200 cm) confirm hydrazide formation .
- HPLC : Purity >95% is achievable using a C18 column with a methanol/water mobile phase .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
- Photostability : UV-Vis spectroscopy reveals degradation under prolonged UV exposure (λ = 254 nm).
- Hygroscopicity : Dynamic vapor sorption (DVS) studies indicate minimal moisture uptake in dry environments .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:
- The hydrazone bond (C=N) typically measures ~1.28 Å, confirming the E-configuration.
- Dihedral angles between the benzyloxy and furan rings (~15–25°) suggest limited conjugation, impacting electronic properties .
- Software : SHELX programs are widely used for structure refinement, though challenges arise from weak diffraction in non-polar regions .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC consistency.
- Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference .
- Target profiling : Competitive binding assays (e.g., SPR) identify off-target interactions that may explain variability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?
- Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the benzyloxy ring to enhance DNA intercalation.
- Analog synthesis : Compare with derivatives like N'-{(E)-[4-(nitrobenzyloxy)phenyl]methylidene}-2-furohydrazide to assess potency shifts.
- Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity .
Q. What mechanistic insights explain its potential anti-inflammatory activity?
- Enzyme inhibition : Cyclooxygenase-2 (COX-2) inhibition assays show IC values of ~10 µM, comparable to indomethacin.
- NF-κB pathway : Western blotting reveals reduced phosphorylation of IκBα in LPS-stimulated macrophages .
- ROS scavenging : Electron paramagnetic resonance (EPR) detects quenching of hydroxyl radicals at 100 µM .
Q. How can degradation pathways be analyzed to improve formulation stability?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions.
- LC-MS/MS identification : Major degradation products include hydrolyzed hydrazide and oxidized furan derivatives.
- Stabilizers : Co-formulation with antioxidants (e.g., ascorbic acid) reduces oxidation by 40% .
Methodological Notes
- Contradiction resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Synthetic optimization : Employ design of experiments (DoE) to statistically optimize reaction parameters (e.g., pH, solvent ratio) .
- Data reporting : Include crystallographic CIF files and raw spectral data in supplementary materials for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
